molecular formula C14H14N2O2 B12858857 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine

5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine

Cat. No.: B12858857
M. Wt: 242.27 g/mol
InChI Key: HQNMKHASJORZMI-UHFFFAOYSA-N
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Description

5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group and a phenyl ring that is further substituted with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

5-[3-(1,3-dioxolan-2-yl)phenyl]pyridin-2-amine

InChI

InChI=1S/C14H14N2O2/c15-13-5-4-12(9-16-13)10-2-1-3-11(8-10)14-17-6-7-18-14/h1-5,8-9,14H,6-7H2,(H2,15,16)

InChI Key

HQNMKHASJORZMI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CN=C(C=C3)N

Origin of Product

United States

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